4-Chloro-2-fluorophenylacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often follows green protocols and involves the use of acetonitrile as a solvent or reactant. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was characterized by detailed spectral and X-ray crystallographic analyses . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a novel protocol using Vilsmeier–Haack chlorination . These methods could potentially be adapted for the synthesis of 4-Chloro-2-fluorophenylacetonitrile.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of fluorinated compounds. For example, the crystal structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was determined to confirm the olefinic bond geometry . Similarly, the structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was solved using single-crystal X-ray diffraction . These analyses provide a basis for understanding the molecular structure of 4-Chloro-2-fluorophenylacetonitrile.
Chemical Reactions Analysis
The reactivity of fluorinated nitriles can be quite diverse. For instance, an unexpected reactivity was reported for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where a trimeric impurity was isolated . Additionally, the synthesis and reactions of 2-chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles with aniline and amidines led to the formation of pyrimidine derivatives . These studies suggest that 4-Chloro-2-fluorophenylacetonitrile may also undergo interesting and unexpected reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often influenced by the presence of the fluorine atom. For example, the chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers highlighted the importance of controlling positional isomers due to their different reactivity and biological activity . The spectral properties of push-pull fluorophores based on imidazole-4,5-dicarbonitrile were examined in various solvents and polymer matrices, indicating how the environment can affect the properties of such compounds . These findings can be extrapolated to predict the behavior of 4-Chloro-2-fluorophenylacetonitrile in different contexts.
Scientific Research Applications
Photoheterolysis in Organic Synthesis
4-Chloro-2-fluorophenylacetonitrile is used in organic synthesis. For instance, irradiation of haloanilines like 4-chloro-N,N-dimethylaniline in acetonitrile, in the presence of benzene and alkenes, leads to heterolytic dehalogenation. This process forms various compounds depending on the structure of the alkene, demonstrating the compound's utility in synthesis reactions (Fagnoni, Mella, & Albini, 1999).
Environmental Fate in Plants
4-Chloro-2-fluorophenylacetonitrile's metabolites have been studied in plants using nuclear magnetic resonance (NMR). In an environmental context, this compound and its fluorinated metabolites were detected in plant extracts, highlighting its interaction with and impact on plant systems (Tront & Saunders, 2007).
Synthesis of α-Fluoroacetonitriles
The compound serves as a precursor in the synthesis of α-fluoroacetonitriles, which are subsequently used to prepare various organic compounds. This indicates its importance as a starting material in fluorine chemistry (Letourneau & Mccarthy, 1985).
Biotransformation by Marine Fungi
Marine fungi, such as Aspergillus and Penicillium, can biotransform 4-chloro-2-fluorophenylacetonitrile to 4-fluorophenylacetic acid. This showcases its potential in biotechnological applications, particularly in enzymatic processes (Oliveira et al., 2013).
Anionic Chlorination in Organic Chemistry
4-Chloro-2-fluorophenylacetonitrile is involved in the anionic chlorination of alkylnitriles, a method important for synthesizing alpha-chloronitriles under mild conditions. This highlights its role in facilitating diverse organic reactions (Pitta & Fleming, 2010).
Reactivity Studies
Research on the reactivity of related compounds, such as 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, provides insight into the behavior and potential applications of 4-chloro-2-fluorophenylacetonitrile in organic chemistry (Stazi et al., 2010).
Safety And Hazards
The safety information for 4-Chloro-2-fluorophenylacetonitrile indicates that it is a dangerous compound . The compound has been assigned the signal word “Danger” and is associated with the GHS06 pictogram .
Relevant Papers The search results did not provide specific papers related to 4-Chloro-2-fluorophenylacetonitrile .
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQOANCZEAIDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371448 | |
Record name | 4-Chloro-2-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorophenylacetonitrile | |
CAS RN |
75279-53-7 | |
Record name | 4-Chloro-2-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75279-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluoro-phenyl)-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-2-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-2-fluorobenzeneacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX6QFR93JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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